

# UNC2025 and the Soft Agar Colony Formation Assay

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: **UNC2025**

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

The soft agar colony formation assay is a cornerstone technique for assessing **anchorage-independent growth**, a key hallmark of malignant cell transformation. The assay's principle involves growing cells suspended in a semi-solid agar medium, which prevents adhesion to the culture plate. Only transformed cells can proliferate under these conditions to form visible colonies [1].

**UNC2025**, a potent and orally bioavailable small-molecule inhibitor, primarily targets the MERTK receptor tyrosine kinase and also shows strong activity against FLT3 [2] [3]. In pre-clinical studies, **UNC2025** has been demonstrated to **potently reduce colony formation** in MERTK-expressing acute leukemia and non-small cell lung cancer (NSCLC) cell lines, supporting its investigation as an anti-cancer therapeutic [2] [4].

## Summary of Quantitative Data from Literature

The following table summarizes the quantitative findings on **UNC2025**'s effects in colony formation and other relevant assays from the search results.

**Table 1: Summary of Pre-clinical Efficacy Data for UNC2025**

| Cell Type/Model                                                     | Assay Type                                 | Key Findings                                                                                                                                                                         | Reference |
|---------------------------------------------------------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| <b>Acute Leukemia</b><br>(ALL & AML cell lines and patient samples) | Colony Formation (Methylcellulose or Agar) | UNC2025 <b>reduced colony formation</b> in sensitive cell lines and primary samples.                                                                                                 | [2]       |
| <b>Primary Leukemia Patient Samples</b><br>(n=261)                  | Cell Viability (72-hour culture)           | ~30% (78/261) of samples were sensitive to UNC2025. Sensitive samples were most prevalent in AML, T-ALL, and minimally differentiated (M0) AML.                                      | [2]       |
| <b>Non-Small Cell Lung Cancer (NSCLC)</b>                           | Colony Formation (Soft Agar)               | UNC2025 <b>decreased colony formation</b> <i>in vitro</i> and inhibited tumor xenograft growth <i>in vivo</i> . Efficacy was shown across subtypes (EGFR mutant, KRAS mutant, etc.). | [4]       |
| <b>Kinase Selectivity Profile</b>                                   | Enzymatic and Cell-Based Assays            | MERTK Ki = <b>0.16 nM</b> ; IC50 = <b>2.7 nM</b> . FLT3 IC50 = <b>0.69-3.0 nM</b> . >45-fold selectivity for MERTK over AXL. >100x IC50 for 66 of 305 kinases tested.                | [2] [3]   |

## Reconstructed Experimental Protocol

The search results confirm that **UNC2025** was evaluated using the soft agar colony formation assay but do not provide a single complete protocol [2] [4]. The following methodology is reconstructed by integrating the general soft agar protocol [1] with the specific research contexts where **UNC2025** was applied.

### Application Note: Assessing **UNC2025** Efficacy via Soft Agar Colony Formation

**1. Principle** This protocol describes a method to evaluate the anti-tumor efficacy of the MERTK/FLT3 inhibitor **UNC2025** by measuring its ability to inhibit anchorage-independent growth of cancer cells in a semi-solid soft agar medium.

### 2. Materials

- **Cell Lines:** MERTK-expressing cancer cell lines (e.g., leukemia lines 697, Kasumi-1; or NSCLC lines A549, H1299) [2] [4].
- **Test Compound: UNC2025.** Prepare a stock solution in DMSO and subsequent dilutions in culture medium. A common working concentration used in cell-based assays is **300 nM** [2].
- **Culture Medium:** Appropriate medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin [4].
- **Agar:** Noble Agar (or Agarose).
- **Other Reagents:** Phosphate Buffered Saline (PBS), trypsin-EDTA, nitroblue tetrazolium chloride (NBT) or MTT for staining.
- **Equipment:** 6-well or 12-well tissue culture plates, water bath (42°C), microwave, cell culture hood, humidified CO<sub>2</sub> incubator.

### 3. Detailed Procedure

#### Part A: Preparation of Agar Base Layer

- Prepare a 1% solution of noble agar in deionized water and autoclave to sterilize. This can be stored at 4°C.
- On the day of the experiment, melt the 1% agar in a microwave until completely liquid.
- Equilibrate the melted agar and pre-warmed 2x culture medium in a 42°C water bath.
- For the base layer, mix equal volumes of 1% agar and 2x medium to create a 0.5% final agar mixture. Work quickly.
- Add **1.5 mL** of this mixture to each well of a 6-well plate to form the base layer.
- Allow the base layer to solidify at room temperature in the culture hood for **30 minutes**.

#### Part B: Preparation of Cell-Containing Top Layer

- Prepare a 0.6% solution of noble agar in deionized water and autoclave.
- Harvest and count your cells. Prepare a single-cell suspension at twice the desired final density. A common final cell density is **5,000 cells/well** for a 6-well plate, so prepare a suspension of ~10,000 cells/mL [1].
- Melt the 0.6% agar and equilibrate it along with the cell suspension and **UNC2025** dilutions at 42°C.
- For each treatment, combine equal volumes of:
  - 0.6% molten agar (42°C),
  - 2x culture medium (with or without **UNC2025** at 2x the final concentration, e.g., 600 nM to get a final 300 nM),
  - Cell suspension. This creates a final top layer mixture with 0.3% agar, 1x nutrients, and the desired concentration of cells and **UNC2025**.
- Pipet **1.5 mL** of the cell-agar-drug mixture onto the solidified base layer in each well.
- Allow the top layer to solidify at room temperature for **30 minutes**.

### Part C: Incubation and Maintenance

- Once solidified, transfer the plates to a 37°C, 5% CO<sub>2</sub> humidified incubator.
- To prevent desiccation, add a thin layer (e.g., **100 µL**) of fresh culture medium (with or without the corresponding concentration of **UNC2025** for sustained inhibition) over the top agar layer twice a week [1].
- Incubate for **2-3 weeks** until visible colonies form in the vehicle (DMSO) control wells.

### Part D: Staining, Visualization, and Quantification

- After the incubation period, add **200 µL** of NBT solution (1 mg/mL in PBS) to each well and incubate overnight at 37°C. Metabolically active colonies will reduce the NBT, producing a dark purple color [1].
- Count the colonies manually under a microscope or using automated image analysis software.
- Calculate the percentage of colony formation inhibition relative to the vehicle control.

## UNC2025 Mechanism of Action and Experimental Workflow

**UNC2025** exerts its effects by potently inhibiting MERTK kinase activity, which disrupts pro-survival signaling pathways in cancer cells.



[Click to download full resolution via product page](#)

*Diagram 1: **UNC2025** mechanism of action. **UNC2025** inhibits MERTK activation, blocking downstream pro-survival signaling and leading to anti-cancer effects.*

The following diagram outlines the key stages of the soft agar assay protocol for testing **UNC2025**.



[Click to download full resolution via product page](#)

*Diagram 2: Soft agar assay workflow. The key steps involve preparing two layers of agar, incorporating cells and **UNC2025** into the top layer, and analyzing colony growth after incubation.*

## Key Considerations for Researchers

- **Dose-Response:** It is crucial to include a range of **UNC2025** concentrations (e.g., 1 nM to 1  $\mu$ M) to establish a dose-response curve and calculate an  $IC_{50}$  value for your specific cell model.
- **Sustained Inhibition:** Re-dosing with **UNC2025** in the overlay medium during the long incubation may be necessary to maintain effective kinase inhibition, depending on the compound's stability.
- **Controls:** Always include a vehicle control (DMSO at the same dilution as drug treatments) and a positive control (e.g., a known cytotoxic agent) to validate your assay system.
- **Cell Viability Confirmation:** The colony formation assay is a long-term survival assay. Complementary short-term assays, such as Western blotting to confirm inhibition of MERTK phosphorylation or apoptosis assays, should be conducted to strengthen conclusions [2] [4].

## Limitations & Future Directions

The data presented here are from pre-clinical studies. The efficacy of **UNC2025** in human patients, its optimal dosing schedule, and its full safety profile remain to be determined in clinical trials. Furthermore, its potent dual inhibition of MERTK and FLT3 makes it an excellent candidate for hematological malignancies like AML, but the contribution of each target to the overall effect in different cancers requires careful evaluation.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
2. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
4. Small molecule inhibition of MERTK is efficacious in non- ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [UNC2025 and the Soft Agar Colony Formation Assay]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-soft-agar-assay>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)